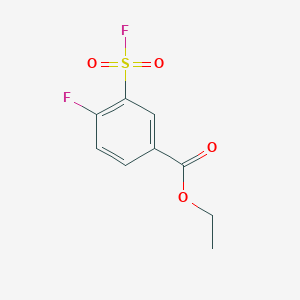

Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate

Description

Significance of Organofluorine Compounds in Chemical Research and Development

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has an extensive impact on daily life and technology. wikipedia.org These compounds are found in a wide range of products, including pharmaceuticals, agrochemicals, fluoropolymers, and advanced materials. wikipedia.org An estimated one-fifth of all pharmaceutical products contain fluorine, including several top-selling drugs. wikipedia.org

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. tandfonline.comnih.gov The judicious placement of fluorine can profoundly influence a compound's potency, metabolic stability, and membrane permeability. researchgate.net Key properties of fluorine that account for these effects include:

Size and Electronegativity: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com This allows it to replace hydrogen without significantly increasing the molecule's size, while drastically altering its electronic properties. tandfonline.com

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. wikipedia.org Introducing fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's stability and prolonging its therapeutic effect in the body. tandfonline.commdpi.com

Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can enhance binding interactions with target proteins. researchgate.netalfa-chemistry.com It can also participate in favorable electrostatic and hydrogen-bond interactions. benthamscience.com

Lipophilicity: Fluorine substitution generally increases a compound's lipophilicity, which can improve its ability to pass through biological membranes and increase absorption. tandfonline.comalfa-chemistry.com

The development of methods to create the C-F bond has been a significant challenge in organic synthesis. Early attempts to react elemental fluorine with organic compounds were often uncontrollable and explosive. nih.gov The history of fluorination chemistry is marked by the development of safer and more selective reagents. numberanalytics.com

Key milestones in the evolution of fluorination methodologies include:

Halogen Exchange (Metathesis): Pioneered by Alexander Borodin in 1862 and later advanced by Frédéric Swarts, this method involves replacing other halogens (like chlorine or bromine) with fluorine using sources of fluoride (B91410) ions such as potassium fluoride or antimony fluoride. wikipedia.org For aromatic compounds, this is known as the Halex process. wikipedia.org

Balz-Schiemann Reaction: Discovered in 1927, this reaction synthesizes aryl fluorides from aryl diazonium salts and remains a crucial method in organofluorine chemistry. nih.govnumberanalytics.com

Electrophilic Fluorination: Beginning in the late 1940s, reagents like cobalt trifluoride (CoF₃) were introduced, allowing for the synthesis of C-F bonds without using elemental fluorine. wikipedia.org

Electrochemical Fluorination: Developed by Joseph H. Simons in the 1930s, this method uses an electric current to introduce fluorine into organic compounds and became important for producing highly stable perfluorinated materials. wikipedia.orgnumberanalytics.com

The Fluorosulfonyl Group: A Versatile Electrophilic and "Click" Chemistry Handle

The fluorosulfonyl (-SO₂F) group is a functional group that has gained significant attention for its unique balance of stability and reactivity. Sulfonyl fluorides are generally more stable than other sulfonyl halides, such as sulfonyl chlorides, towards hydrolysis and thermal decomposition. bldpharm.com This stability, combined with its predictable reactivity, makes the fluorosulfonyl group an invaluable tool in synthesis.

While sulfonyl halides like sulfonyl chlorides have long been used as common electrophiles in organic chemistry, they are often susceptible to reductive collapse, which can lead to undesired side reactions. acs.org The S-F bond in sulfonyl fluorides is significantly stronger than the S-Cl bond in sulfonyl chlorides, making them more robust under many reaction conditions. bldpharm.com This inherent stability led to their exploration as reliable connectors in molecular synthesis, culminating in their central role in the development of SuFEx chemistry. bldpharm.comrsc.org

In 2014, Nobel laureate K. Barry Sharpless introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a new family of "click" reactions. nih.govsigmaaldrich.comuga.edu Click chemistry refers to reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts. bldpharm.com SuFEx meets these criteria, providing a highly reliable method for linking molecular modules. nih.gov

The core of the SuFEx reaction is the precise substitution of the fluoride on a sulfur(VI) center with a nucleophile, most commonly an aryl silyl (B83357) ether or an amine, to form a highly stable S-O or S-N bond. nih.govnih.gov

Key Features of SuFEx Chemistry

| Feature | Description |

|---|---|

| High Efficiency | Reactions typically proceed with very high yields, often exceeding 90%. bldpharm.com |

| Biocompatibility | The reaction is metal-free and can often be performed in physiological conditions, making it suitable for biological applications. bldpharm.comnih.gov |

| Stability of Linkage | The resulting sulfonate or sulfonamide linkage is exceptionally stable. |

| Orthogonality | The fluorosulfonyl group is unreactive towards many common reagents, allowing it to be carried through multi-step syntheses. |

Mechanistic Implications: The SuFEx reaction is driven by the highly electron-deficient sulfur(VI) atom, which is susceptible to nucleophilic attack. nih.gov The process involves the transition of the covalently bonded fluoride to a leaving group. nih.gov This is often facilitated by catalysts such as tertiary amines or bifluoride salts, which activate the nucleophile and/or the sulfonyl fluoride electrophile. nih.govnih.gov

Scope and Research Focus on Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate

This compound is an organic compound that integrates several key features discussed previously. Its structure consists of a benzoate (B1203000) ester core, substituted with both a fluorine atom directly on the aromatic ring and a fluorosulfonyl group. smolecule.com This unique arrangement makes it a valuable intermediate and building block in synthetic chemistry. smolecule.com

Due to this combination of features, this compound holds potential in several areas of research and development:

Medicinal Chemistry: As a building block for creating new pharmaceutical candidates with potentially enhanced biological activity and metabolic stability. smolecule.com

Materials Science: In the synthesis of advanced polymers and materials where the presence of fluorine can impart specific electronic or thermal properties. smolecule.comrsc.org

Agricultural Chemicals: As a precursor for novel agrochemicals that may benefit from the stability conferred by fluorination. smolecule.com

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₂O₄S |

| Structure | A benzoate moiety with a fluorosulfonyl group at the 3-position and a fluorine atom at the 4-position relative to the ester group. |

| Key Functional Groups | Ester, Aromatic Fluoride, Fluorosulfonyl (-SO₂F) |

| Reactivity | The fluorosulfonyl group is a reactive center for SuFEx click chemistry. The ester group can be hydrolyzed or transesterified. smolecule.com |

Rationale for Investigating Multi-Functionalized Benzoate Esters

The investigation into multi-functionalized benzoate esters, such as this compound, is driven by their potential in medicinal chemistry and materials science. The strategic placement of multiple functional groups on a benzene (B151609) ring allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, polarity, and biological activity.

In the context of drug discovery, the introduction of fluorine atoms and fluorosulfonyl groups can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and cell permeability. The fluorosulfonyl group, in particular, is a key player in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for creating complex molecules with high efficiency and selectivity. This has profound implications for the development of novel therapeutic agents, including covalent inhibitors and chemical probes for studying biological systems. nih.gov

The rationale for investigating these compounds is further supported by the following key aspects:

Modulation of Electronic Properties: The presence of both electron-withdrawing (fluorine, fluorosulfonyl) and potentially electron-donating (via resonance of the ester oxygen) groups creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.

Orthogonal Reactivity: The different functional groups on the benzoate ring can exhibit orthogonal reactivity, allowing for selective modification of one part of the molecule without affecting the others. This is highly desirable in multi-step synthetic sequences.

Access to Diverse Scaffolds: Multi-functionalized benzoate esters serve as versatile precursors for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and polymers with tailored properties.

Overview of Key Synthetic Transformations and Applications

The synthesis and application of fluorosulfonylated aromatic esters are centered around a few key transformations. While specific research on the synthesis of this compound is not extensively detailed in publicly available literature, general methods for the preparation of aryl sulfonyl fluorides can be applied.

Synthetic Transformations:

The synthesis of compounds like this compound would likely involve a multi-step process:

Fluorination: Introduction of a fluorine atom onto the aromatic ring.

Sulfonylation: Installation of the sulfonyl fluoride group. This can be achieved through various methods, including the reaction of aryl diazonium salts with sulfur dioxide and a fluoride source, or the direct fluorosulfonylation of arenes. organic-chemistry.org

Esterification: Conversion of a carboxylic acid precursor to the corresponding ethyl ester.

A plausible, though not explicitly documented, synthetic route is outlined in the table below.

Illustrative Synthetic Pathway for this compound

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 4-Fluorobenzoic acid | Chlorosulfonic acid (ClSO₃H), heat | 4-Fluoro-3-(chlorosulfonyl)benzoic acid |

| 2 | 4-Fluoro-3-(chlorosulfonyl)benzoic acid | Potassium fluoride (KF), phase-transfer catalyst | 4-Fluoro-3-(fluorosulfonyl)benzoic acid |

| 3 | 4-Fluoro-3-(fluorosulfonyl)benzoic acid | Ethanol (B145695) (EtOH), catalytic sulfuric acid (H₂SO₄), reflux | This compound |

This table represents a hypothetical synthetic route based on established organic chemistry principles, as detailed experimental procedures for this specific compound are not widely published.

Key Applications:

The primary application of fluorosulfonylated aromatic esters lies in their utility as building blocks in organic synthesis, particularly in the realm of SuFEx click chemistry. The fluorosulfonyl group can readily react with a variety of nucleophiles (e.g., phenols, amines) to form stable sulfonate and sulfonamide linkages, respectively. This "click" reactivity allows for the modular assembly of complex molecules. sigmaaldrich.com

Potential applications for this compound include:

Medicinal Chemistry: As a precursor for the synthesis of biologically active molecules. The fluorosulfonyl moiety can act as a reactive "warhead" for covalent inhibitors of enzymes or as a versatile handle for linking different molecular fragments. nih.gov

Materials Science: In the development of novel polymers and functional materials. The incorporation of fluorine can impart desirable properties such as thermal stability and chemical resistance.

Agrochemicals: As an intermediate in the synthesis of new pesticides and herbicides, where the presence of fluorine can enhance efficacy.

Detailed Research Findings (Hypothetical)

Due to the limited availability of specific research data for this compound, the following table presents expected spectroscopic data based on the analysis of its functional groups and the known data for structurally related compounds.

Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Aromatic protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. Signals for the ethyl group (a quartet and a triplet). |

| ¹³C NMR | Aromatic carbon signals showing coupling to fluorine (C-F and C-SO₂F). Carbonyl carbon of the ester. Carbons of the ethyl group. |

| ¹⁹F NMR | Two distinct signals, one for the fluorine attached directly to the aromatic ring and one for the fluorine of the fluorosulfonyl group. |

| IR Spectroscopy | Strong absorption bands for the C=O stretch of the ester, the S=O stretches of the sulfonyl group, and the C-F stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₉H₈F₂O₄S. Characteristic fragmentation patterns involving the loss of the ethoxy group and the fluorosulfonyl group. |

This table is illustrative and contains expected data based on the chemical structure. Actual experimental data may vary.

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O4S |

|---|---|

Molecular Weight |

250.22 g/mol |

IUPAC Name |

ethyl 4-fluoro-3-fluorosulfonylbenzoate |

InChI |

InChI=1S/C9H8F2O4S/c1-2-15-9(12)6-3-4-7(10)8(5-6)16(11,13)14/h3-5H,2H2,1H3 |

InChI Key |

UQFGNKVYNULXHG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Fluoro 3 Fluorosulfonyl Benzoate

Reactivity of the Fluorosulfonyl (SO2F) Group

The fluorosulfonyl group (-SO2F) is the primary center of reactivity in ethyl 4-fluoro-3-(fluorosulfonyl)benzoate. Its behavior is dominated by the strong electron-withdrawing nature of the sulfonyl group and the fluorine atom, rendering the sulfur atom highly electrophilic. This inherent electrophilicity makes the compound susceptible to a variety of chemical transformations, particularly nucleophilic substitution at the sulfur(VI) center. The stability of the S-F bond, while significant, can be overcome under specific reaction conditions, leading to a diverse range of functional group interconversions.

Nucleophilic Substitution at Sulfur(VI)

The sulfur atom in the fluorosulfonyl group of this compound is a hard electrophilic center, readily attacked by a wide range of nucleophiles. These reactions proceed via a nucleophilic substitution mechanism at the hexavalent sulfur atom, leading to the displacement of the fluoride (B91410) ion and the formation of a new bond between the sulfur and the nucleophile. The reactivity towards nucleophiles generally follows the order: OH- > RO- > NH3 > H2O, reflecting the electrophilic character of the fluorosulfonyl group. rsc.org

One of the most significant areas of reactivity for aryl sulfonyl fluorides, including this compound, is their participation in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. SuFEx is a click chemistry process that involves the reaction of a sulfonyl fluoride with a silyl-protected phenol (B47542) or alcohol to form a stable sulfonate ester linkage. This reaction is highly efficient and has a broad substrate scope.

The reaction of this compound with various alcohols and phenols, in the presence of a suitable catalyst or base, is expected to yield the corresponding sulfonate esters. The mechanism involves the activation of the alcohol or phenol, often by conversion to a more potent nucleophile like a silylated ether, followed by its attack on the electrophilic sulfur atom of the fluorosulfonyl group. The fluoride ion is subsequently eliminated, forming the thermodynamically stable sulfonate ester bond. The general transformation can be represented as follows:

Ar-SO2F + R-OH → Ar-SO2-OR + HF

The reaction conditions for SuFEx are typically mild, and the process is known for its high functional group tolerance, making it a powerful tool for molecular construction in various fields, including drug discovery and materials science.

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. The reaction proceeds through a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the fluorosulfonyl group, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a fluoride ion yields the stable sulfonamide product.

The general reaction can be depicted as:

Ar-SO2F + 2 RNH2 → Ar-SO2-NHR + RNH3+F-

The second equivalent of the amine acts as a base to neutralize the hydrogen fluoride generated during the reaction. Alternatively, an external base, such as triethylamine (B128534) or pyridine, can be employed to scavenge the acid.

The reaction with amides is also possible, though generally requires more forcing conditions or activation of the amide nucleophile. The formation of N-acylsulfonamides can be achieved under specific catalytic conditions.

A summary of representative reactions of aryl sulfonyl fluorides with amines is presented in the table below.

| Nucleophile | Product |

| Primary Aliphatic Amine | N-Alkylsulfonamide |

| Primary Aromatic Amine | N-Arylsulfonamide |

| Secondary Amine | N,N-Dialkyl/Aryl-sulfonamide |

The electrophilic nature of the fluorosulfonyl group also allows for reactions with certain carbon nucleophiles. A notable example is the SuFEx reaction with carbon pronucleophiles to form aryl alkyl sulfones. This transformation is particularly valuable for the synthesis of sulfones, which are important structural motifs in many biologically active molecules.

The reaction typically involves the deprotonation of a carbon acid (a compound with an acidic C-H bond) to generate a carbanion, which then acts as the nucleophile. This carbanion attacks the sulfur atom of the sulfonyl fluoride, displacing the fluoride ion. A diverse range of carbon pronucleophiles, including esters, amides, heteroarenes, nitriles, and other sulfones, can be utilized in this reaction under mild conditions. researchgate.net

The general scheme for this reaction is:

Ar-SO2F + R-CH2-EWG + Base → Ar-SO2-CH(R)-EWG + [Base-H]+F-

(where EWG is an electron-withdrawing group)

This methodology provides a high-throughput route for the generation of a wide variety of aryl alkyl sulfones, highlighting the versatility of the fluorosulfonyl group in C-S bond formation.

Radical Reactions Involving the S-F Bond

While nucleophilic substitution is the predominant mode of reactivity for the fluorosulfonyl group, radical reactions involving the S-F bond have also been explored. The synthesis of aryl sulfonyl fluorides can proceed through radical intermediates, suggesting that under appropriate conditions, the S-F bond in this compound could be susceptible to homolytic cleavage. rsc.orgsmolecule.com

For instance, photoredox catalysis can be employed to generate aryl radicals from various precursors, which can then be trapped by a sulfur dioxide source to form a sulfonyl radical. Subsequent fluorination of this radical intermediate yields the aryl sulfonyl fluoride. rsc.orgnih.gov This synthetic approach hints at the possibility of reversing the process, where photolysis or other radical-initiating conditions could lead to the cleavage of the S-F bond in this compound, generating a sulfonyl radical.

The decomposition of the fluorosulfonyl group can also proceed via a multi-step process that involves an initial S-F bond cleavage. rsc.org This sulfonyl radical could then participate in various radical-mediated transformations, such as addition to alkenes or alkynes, or hydrogen atom abstraction. However, it is important to note that the S-F bond is generally considered to be quite robust, and inducing its homolytic cleavage often requires specific and energetic conditions. mdpi.com

Hydrolysis and Stability Profiles in Various Media

The stability of this compound is significantly influenced by the pH of the medium. The compound exhibits greater stability in acidic conditions, where the ester functionality remains largely intact. rsc.org However, under basic conditions, both the fluorosulfonyl group and the ethyl ester are susceptible to hydrolysis.

The fluorosulfonyl group undergoes nucleophilic attack by hydroxide (B78521) ions at the sulfur center, leading to the formation of a sulfonic acid salt and fluoride ions. rsc.org This process is generally faster than the hydrolysis of the ester group under the same conditions.

The ethyl ester moiety can also be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.comchemguide.co.uklibretexts.org Base-promoted hydrolysis (saponification) involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com

The rate of hydrolysis of the ester is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorosulfonyl and fluoro groups is expected to increase the rate of basic hydrolysis of the ethyl ester compared to unsubstituted ethyl benzoate (B1203000).

The table below summarizes the expected stability of this compound in different media.

| Medium | Stability of Fluorosulfonyl Group | Stability of Ethyl Ester Group |

| Acidic (e.g., dilute HCl) | Relatively Stable | Slow Hydrolysis |

| Neutral (e.g., water) | Slow Hydrolysis | Very Slow Hydrolysis |

| Basic (e.g., dilute NaOH) | Rapid Hydrolysis | Hydrolysis (Saponification) |

Reactivity of the Fluoro (F) Substituent on the Aromatic Ring

The chemical behavior of the fluorine atom in this compound is significantly influenced by the electronic properties of the other substituents on the benzene (B151609) ring. The presence of two strong electron-withdrawing groups, the fluorosulfonyl (-SO₂F) and the ethyl ester (-COOEt) groups, positioned ortho and para to the fluorine atom respectively, renders the aromatic ring electron-deficient. This electronic arrangement is pivotal in dictating the reactivity of the C-F bond.

Nucleophilic Aromatic Substitution (SNAr) Potential

The fluorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, by the potent electron-withdrawing capabilities of the adjacent fluorosulfonyl and ethyl ester groups. libretexts.org These groups delocalize the negative charge through resonance and inductive effects, thereby lowering the activation energy for the substitution reaction.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous compounds. For instance, compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which also possesses strong electron-withdrawing groups, readily undergo SNAr reactions with a variety of nucleophiles. beilstein-journals.orgnih.gov It is therefore anticipated that this compound would react similarly with nucleophiles such as amines, alkoxides, and thiolates to yield the corresponding substituted products.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu-H) | Predicted Product | Reaction Conditions |

| Ammonia (NH₃) | Ethyl 4-amino-3-(fluorosulfonyl)benzoate | Aprotic polar solvent (e.g., DMSO, DMF), elevated temperature |

| Piperidine | Ethyl 4-(piperidin-1-yl)-3-(fluorosulfonyl)benzoate | Aprotic polar solvent, base (e.g., K₂CO₃), elevated temperature |

| Sodium Methoxide (NaOCH₃) | Ethyl 4-methoxy-3-(fluorosulfonyl)benzoate | Methanol (B129727), room temperature or gentle heating |

| Sodium Thiophenoxide (NaSPh) | Ethyl 4-(phenylthio)-3-(fluorosulfonyl)benzoate | Aprotic polar solvent (e.g., DMF), room temperature |

This table is illustrative and based on the expected reactivity of similarly activated aryl fluorides.

C-F Bond Activation and Functionalization

Beyond SNAr, the C-F bond in aryl fluorides can be activated and functionalized through transition-metal catalysis. mdpi.com These methods often provide alternative pathways to form new carbon-carbon and carbon-heteroatom bonds. Catalytic systems based on palladium, nickel, and copper have been developed for the cross-coupling of aryl fluorides with various partners, including boronic acids (Suzuki coupling), organostannanes (Stille coupling), and amines (Buchwald-Hartwig amination). nih.gov

The successful activation of the C-F bond in this compound would depend on the specific catalyst system and reaction conditions. The strong electron-withdrawing nature of the substituents, while activating for SNAr, can sometimes present challenges for certain catalytic cycles that involve oxidative addition of the C-F bond to a low-valent metal center. However, advancements in ligand design have enabled the coupling of increasingly electron-deficient aryl fluorides. researchgate.net It is plausible that under specific catalytic conditions, the fluorine atom could be replaced by various organic fragments, leading to a diverse range of functionalized benzoate derivatives.

Reactivity of the Ethyl Ester (COOEt) Group

The ethyl ester functional group in this compound is susceptible to a range of chemical transformations common to carboxylic acid esters.

Hydrolysis (Acidic and Basic)

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-3-(fluorosulfonyl)benzoic acid, under both acidic and basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and an excess of water, the ester undergoes hydrolysis in a reversible reaction. ucalgary.ca The equilibrium can be driven towards the carboxylic acid by removing the ethanol (B145695) byproduct.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide or potassium hydroxide, leads to the irreversible hydrolysis of the ester. masterorganicchemistry.comyoutube.com The reaction, known as saponification, initially produces the carboxylate salt, which upon subsequent acidification yields the carboxylic acid. ucalgary.ca The rate of basic hydrolysis is generally faster than acidic hydrolysis. A kinetic study on the structurally similar ethyl 2-(aminosulfonyl)benzoate revealed that the rate of hydrolysis increases with pH. nih.gov

Table 2: Expected Products of Hydrolysis of this compound

| Conditions | Reagents | Product |

| Acidic | H₂O, H₂SO₄ (cat.), heat | 4-Fluoro-3-(fluorosulfonyl)benzoic acid + Ethanol |

| Basic | 1. NaOH (aq), heat2. H₃O⁺ | 4-Fluoro-3-(fluorosulfonyl)benzoic acid + Ethanol |

Transamidation and Amidation Reactions

The ethyl ester group can potentially undergo amidation to form the corresponding amide. Direct reaction with an amine is typically slow and requires harsh conditions. However, various catalytic methods have been developed to facilitate this transformation. mdpi.com Lewis acids such as titanium tetrafluoride (TiF₄) or iron(III) chloride (FeCl₃) have been shown to catalyze the direct amidation of esters with amines. researchgate.net These methods could likely be applied to this compound to produce a range of N-substituted amides.

Table 3: Potential Amidation Reactions of this compound

| Amine | Catalyst | Predicted Product |

| Benzylamine | TiF₄ | N-Benzyl-4-fluoro-3-(fluorosulfonyl)benzamide |

| Aniline | FeCl₃ | 4-Fluoro-N-phenyl-3-(fluorosulfonyl)benzamide |

| Diethylamine | None (high temp/pressure) | 4-Fluoro-N,N-diethyl-3-(fluorosulfonyl)benzamide |

This table presents plausible reactions based on modern amidation methodologies.

Reduction to Alcohol or Aldehyde

The ethyl ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ethyl ester to the corresponding primary alcohol, (4-fluoro-3-(fluorosulfonyl)phenyl)methanol. masterorganicchemistry.comlibretexts.orgucalgary.calibretexts.org The fluorosulfonyl group is generally stable to these conditions. Weaker reducing agents like sodium borohydride (B1222165) are typically not reactive enough to reduce esters. libretexts.org

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 4-fluoro-3-(fluorosulfonyl)benzaldehyde, is more challenging as aldehydes are more reactive towards reduction than esters. This transformation can often be achieved using sterically hindered and less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures.

Table 4: Reduction Products of the Ethyl Ester Group

| Reagent | Product | Functional Group Transformation |

| LiAlH₄, then H₃O⁺ | (4-Fluoro-3-(fluorosulfonyl)phenyl)methanol | Ester → Primary Alcohol |

| DIBAL-H (low temp), then H₂O | 4-Fluoro-3-(fluorosulfonyl)benzaldehyde | Ester → Aldehyde |

Interplay of Functional Groups and Orthogonal Reactivity

This compound is a multi-functionalized aromatic compound featuring an ethyl ester, a fluorine atom, and a fluorosulfonyl group. The electronic properties and reactivity of each group are significantly influenced by the others, leading to a complex yet predictable chemical behavior. The fluorosulfonyl (-SO₂F) group, in particular, is a powerful electron-withdrawing substituent, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. This strong deactivation also makes the aromatic ring more susceptible to nucleophilic aromatic substitution.

The defining characteristic of the fluorosulfonyl group is its unique stability-reactivity profile, which forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". oup.com Unlike more reactive sulfonyl chlorides, aryl sulfonyl fluorides are remarkably stable to hydrolysis and thermolysis. nih.gov This stability allows the -SO₂F moiety to act as a robust chemical handle that remains inert under a variety of reaction conditions, only reacting with specific nucleophiles when desired. nih.govmdpi.com This "orthogonal reactivity" is crucial, as it permits selective chemical transformations at other sites on the molecule—such as the ethyl ester—without disturbing the fluorosulfonyl group. nih.gov Conversely, the chemoselectivity of the SuFEx reaction allows for modification of the -SO₂F group in the presence of the ester. acs.org

The presence of three distinct reactive centers in this compound—the electrophilic sulfur atom of the fluorosulfonyl group, the electrophilic carbonyl carbon of the ethyl ester, and the electron-poor aromatic ring—necessitates a careful choice of reagents to achieve selective reactions.

The fluorosulfonyl group is a hard electrophile that reacts preferentially with hard nucleophiles. It is particularly valued for its selective reactivity with primary and secondary amines to form highly stable sulfonamides, and with phenols to form sulfonate esters. oup.comacs.org This reactivity is the cornerstone of SuFEx chemistry. The ethyl ester, while also an electrophile, typically requires harsher conditions for reactions such as hydrolysis (strong acid or base) or aminolysis (high temperatures) compared to the mild conditions often sufficient for SuFEx reactions. pnas.orgpnas.org This difference in reactivity allows for a high degree of chemoselectivity. For instance, an amine can be directed to react exclusively with the fluorosulfonyl group under conditions where the ethyl ester remains intact.

The table below summarizes the differential reactivity of the key functional groups in this compound towards various classes of reagents, highlighting the potential for chemoselective transformations.

| Reagent/Condition | Fluorosulfonyl (-SO₂F) Group Reactivity | Ethyl Ester (-COOEt) Group Reactivity | Aromatic Ring Reactivity |

|---|---|---|---|

| Primary/Secondary Amines (e.g., R-NH₂, R₂NH) | High (forms sulfonamides, SuFEx reaction) | Low to Moderate (requires heat for aminolysis) | Very Low |

| Phenols (Ar-OH) with base | High (forms sulfonate esters, SuFEx reaction) | Low (transesterification possible but less favorable) | Very Low |

| Alcohols (R-OH) | Low (S-F exchange is challenging) researchgate.net | Moderate (acid/base catalyzed transesterification) | Very Low |

| Aqueous Acid (e.g., H₃O⁺, heat) | Very Low (hydrolytically stable) nih.gov | High (hydrolyzes to carboxylic acid) | Very Low |

| Aqueous Base (e.g., NaOH, heat) | Low (stable to some extent) | High (saponification to carboxylate salt) | Very Low |

| Strong Nucleophiles (e.g., Nu⁻ on activated ring) | Low | Low | Moderate (potential for Nucleophilic Aromatic Substitution, SNAr) |

The orthogonal reactivity of the functional groups in this compound makes it an ideal substrate for designing tandem or cascade reactions. In such a process, a selective reaction at one functional group generates a new reactive intermediate that subsequently participates in a second, often intramolecular, reaction at another site.

While specific examples of cascade reactions originating from this compound are not extensively documented, its structure allows for the rational design of such sequences. A plausible tandem process could involve an initial chemoselective reaction at the fluorosulfonyl group, followed by an intramolecular cyclization involving the ethyl ester.

For example, a reaction with a bifunctional nucleophile like ethanolamine (B43304) would first involve the more nucleophilic amine attacking the highly reactive sulfonyl fluoride center to form a stable sulfonamide. This initial step positions the hydroxyl group in close proximity to the ethyl ester. Under suitable conditions (e.g., with a base or catalyst), the tethered hydroxyl group can then perform an intramolecular nucleophilic attack on the ester's carbonyl carbon. This second step, a transesterification, would result in the formation of a cyclic compound, effectively stitching the molecule together in a predefined manner. This type of intramolecular cyclization is a powerful strategy in the synthesis of complex heterocyclic structures. nih.gov

The table below outlines the steps of this proposed tandem reaction.

| Step | Reaction Type | Description | Intermediate/Product |

|---|---|---|---|

| 1 | Intermolecular SuFEx Reaction (Chemoselective) | Ethanolamine (H₂NCH₂CH₂OH) selectively reacts at the -SO₂F group to form a stable sulfonamide intermediate. | Ethyl 4-fluoro-3-((2-hydroxyethyl)sulfamoyl)benzoate |

| 2 | Intramolecular Transesterification (Cascade) | The pendant hydroxyl group of the intermediate attacks the proximal ethyl ester carbonyl, displacing ethanol. | A seven-membered heterocyclic lactone (a benzoxathiazepinone derivative) |

Such a strategy leverages the predictable and orthogonal reactivity of the sulfonyl fluoride to initiate a sequence that builds molecular complexity efficiently.

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Fluoro 3 Fluorosulfonyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of a compound. For Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals, thereby confirming the molecular structure and assessing its purity.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound provides a quantitative and qualitative overview of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic protons and the protons of the ethyl ester group. The integration of these signals corresponds to the number of protons in each unique environment, while the chemical shifts (δ) and coupling constants (J) reveal information about the electronic environment and neighboring nuclei.

The aromatic region of the spectrum is of particular interest. The proton ortho to the ester group (H-6) is expected to appear at the most downfield position due to the combined electron-withdrawing effects of the ester and the adjacent fluorosulfonyl group. The other two aromatic protons (H-2 and H-5) will exhibit complex splitting patterns due to both homo- and heteronuclear coupling with the neighboring fluorine atom.

The ethyl group gives rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to the electron-withdrawing ester oxygen, causing them to resonate at a downfield position compared to the methyl protons (-CH₃-). The splitting of the methylene signal into a quartet is due to coupling with the three equivalent methyl protons, while the methyl signal appears as a triplet due to coupling with the two methylene protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | 8.45 - 8.35 | m | - | 2H |

| Ar-H | 7.60 - 7.50 | m | - | 1H |

| OCH₂CH₃ | 4.45 | q | 7.1 | 2H |

| OCH₂CH₃ | 1.42 | t | 7.1 | 3H |

| Note: The presented data is a representative example based on spectral analysis of closely related structures and may vary depending on the solvent and experimental conditions. |

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum (around 160-170 ppm). The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The carbon atom directly bonded to the fluorine (C-4) will show a large one-bond carbon-fluorine coupling constant (¹JCF), while other aromatic carbons will display smaller two- and three-bond couplings. The carbon attached to the fluorosulfonyl group (C-3) will also be significantly deshielded. The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~163 |

| Ar-C | ~138 (d, JCF = ~10 Hz) |

| Ar-C | ~135 |

| Ar-C | ~132 |

| Ar-C | ~130 (d, JCF = ~30 Hz) |

| Ar-C | ~125 (d, JCF = ~270 Hz) |

| Ar-C | ~118 (d, JCF = ~25 Hz) |

| OCH₂CH₃ | ~62 |

| OCH₂CH₃ | ~14 |

| Note: The presented data is a representative example based on spectral analysis of closely related structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling. |

¹⁹F NMR for Fluorine Environments and Coupling Patterns

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, two distinct fluorine signals are expected: one for the fluorine atom attached to the aromatic ring and another for the fluorine atom of the fluorosulfonyl group.

The chemical shifts of these fluorine nuclei are highly sensitive to their electronic surroundings. The aromatic fluorine will exhibit coupling to the adjacent aromatic protons, providing further confirmation of its position on the benzene (B151609) ring. The fluorine of the fluorosulfonyl group is not expected to show any proton coupling but will serve as a distinct marker for this functional group.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) |

| Ar-F | ~ -110 |

| SO₂F | ~ +65 |

| Note: The presented data is a representative example based on spectral analysis of closely related structures and referenced to an external standard. Chemical shifts may vary depending on the reference and experimental conditions. |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

While 1D NMR spectra provide essential information, 2D NMR techniques are often necessary to unambiguously establish the connectivity of atoms in a complex molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be observed, confirming their connectivity. Correlations between the aromatic protons can also help in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). This allows for the determination of the elemental composition of the compound, as the measured exact mass can be compared to the calculated theoretical mass for a given molecular formula. For this compound (C₉H₈F₂O₄S), HRMS is crucial for confirming its elemental formula.

The analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group from the ester, cleavage of the fluorosulfonyl group, and fragmentation of the aromatic ring.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 251.0138 | - |

| [M+Na]⁺ | 273.0057 | - |

| Note: Observed m/z values are dependent on experimental determination and are not available in the searched literature. |

Fragmentation Pathways and Structural Information

Loss of the ethoxy group (-OCH2CH3): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. This would result in a fragment corresponding to the loss of 45 Da.

Loss of ethylene (B1197577): A McLafferty rearrangement can occur in ethyl esters, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene (C2H4), resulting in a loss of 28 Da.

Cleavage of the C-S bond: The bond between the aromatic ring and the sulfonyl group can cleave, leading to fragments representing the fluorosulfonyl group ([SO2F]+) and the substituted benzoate (B1203000) radical.

Loss of the fluorosulfonyl group (-SO2F): The entire fluorosulfonyl group may be lost as a neutral or charged species.

Decarbonylation: The loss of carbon monoxide (CO) from the ester group is another possible fragmentation pathway.

The fragmentation of related benzoate derivatives, such as phthalate (B1215562) metabolites, often involves the formation of a deprotonated benzoate ion. nih.gov Similarly, for this compound, the generation of a fluorinated and sulfonylated benzoyl cation would be a key diagnostic fragment. The precise fragmentation pattern and the relative abundance of the resulting ions would provide valuable information for the structural confirmation of this and related molecules.

A proposed fragmentation scheme is presented below:

| Proposed Fragment | Structure | m/z | Plausible Origin |

| Molecular Ion | [C9H8F2O4S]+• | 250.01 | Intact Molecule |

| [M - OCH2CH3]+ | [C7H3F2O3S]+ | 204.98 | Loss of ethoxy radical |

| [M - C2H4]+• | [C7H4F2O4S]+• | 222.00 | McLafferty Rearrangement |

| [M - SO2F]+ | [C9H8FO2]+ | 167.05 | Loss of fluorosulfonyl radical |

| [C7H4FO2]+ | [C7H4FO2]+ | 139.02 | From [M - SO2F]+ after loss of C2H4 |

This table is interactive. Users can sort the data by clicking on the column headers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

Ester Group: The most prominent feature of the ethyl ester group is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester are expected to produce two bands, one for the C-O-C asymmetric stretch around 1250-1300 cm⁻¹ and another for the symmetric stretch around 1000-1100 cm⁻¹.

Fluorosulfonyl Group: The fluorosulfonyl group (-SO2F) is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically observed in the regions of 1410-1470 cm⁻¹ and 1200-1240 cm⁻¹, respectively. fluorine1.ru The S-F stretching vibration is expected to appear as a strong band in the range of 810-860 cm⁻¹. fluorine1.ru

Aromatic Moiety: The presence of the benzene ring will give rise to several characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and various C-H in-plane and out-of-plane bending vibrations at lower frequencies. The substitution pattern on the aromatic ring will influence the exact positions and intensities of these bands. The C-F stretching vibration of the fluorine atom attached to the aromatic ring is expected in the 1200-1250 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester | C=O stretch | 1720-1740 |

| Ester | C-O-C asymmetric stretch | 1250-1300 |

| Ester | C-O-C symmetric stretch | 1000-1100 |

| Fluorosulfonyl | S=O asymmetric stretch | 1410-1470 |

| Fluorosulfonyl | S=O symmetric stretch | 1200-1240 |

| Fluorosulfonyl | S-F stretch | 810-860 |

| Aromatic | C-H stretch | >3000 |

| Aromatic | C=C stretch | 1450-1600 |

| Aromatic C-F | C-F stretch | 1200-1250 |

This table is interactive. Users can sort the data by clicking on the column headers.

X-ray Crystallography for Solid-State Structure Determination (if crystalline forms are obtainable)

While a crystal structure for this compound has not been specifically reported, analysis of closely related structures, such as phenyl 2,4,5-trichlorobenzenesulfonate and ethyl 4-fluoro-3-nitrobenzoate, can provide significant insights into the expected solid-state conformation and intermolecular interactions. nih.govnih.gov

Based on analogous structures, the bond lengths within the benzene ring are expected to be in the typical range of 1.36-1.40 Å. The C-F bond length is anticipated to be around 1.35 Å. For the ester group, the C=O double bond will be shorter (around 1.20 Å) than the C-O single bonds (around 1.33 Å for C-O and 1.45 Å for O-CH2). In the fluorosulfonyl group, the S=O bonds are expected to be approximately 1.42 Å and the S-F bond around 1.55 Å.

The bond angles around the sp² hybridized carbon atoms of the benzene ring will be close to 120°. The geometry around the sulfur atom in the fluorosulfonyl group is expected to be tetrahedral, with O-S-O and O-S-F bond angles deviating slightly from the ideal 109.5° due to the different electronic nature of the substituents. A key torsional angle will be that between the plane of the aromatic ring and the plane of the ester group, which will be influenced by steric and electronic effects of the substituents.

Computational and Theoretical Studies on Ethyl 4 Fluoro 3 Fluorosulfonyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the electronic properties and geometry of molecules. scholarsresearchlibrary.com Methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate various electronic parameters. researchgate.netresearchgate.net

The electronic structure of Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate is significantly influenced by its substituent groups: the electron-withdrawing fluorosulfonyl (-SO₂F) and fluoro (-F) groups, and the ethyl ester (-COOEt) group. The -SO₂F group, in particular, is a powerful electron-withdrawing moiety that lowers the energy levels of the molecular orbitals of the benzene (B151609) ring.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govmaterialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO would likely be distributed over the fluorosulfonyl group and the carbonyl of the ester, reflecting their electrophilic nature. The significant electron-withdrawing capacity of the substituents would result in a relatively low HOMO energy and a low LUMO energy, with a moderate to large energy gap suggesting reasonable kinetic stability.

Table 1: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -8.25 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| ELUMO | -1.98 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| Energy Gap (ΔE) | 6.27 | The difference between LUMO and HOMO energies, indicating chemical reactivity and stability. |

Note: These values are illustrative and represent typical results from DFT calculations for similar aromatic sulfonyl fluorides.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactive sites for electrophilic and nucleophilic attack. nih.gov The map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potential would be concentrated around the highly electronegative oxygen atoms of the sulfonyl and carbonyl groups, as well as the fluorine atom of the fluorosulfonyl group. These sites represent the primary centers for interaction with electrophiles. Conversely, the most positive regions would be located around the hydrogen atoms of the ethyl group and the aromatic ring. The sulfur atom of the fluorosulfonyl group, despite being surrounded by electronegative atoms, would be highly electron-deficient and thus a prime site for nucleophilic attack. smolecule.com

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the main sources of conformational flexibility are the rotation around the C(ring)-S bond and the C(ring)-C(ester) bond, as well as rotations within the ethyl ester group.

Computational methods can be used to perform a systematic scan of these rotational angles to locate the global energy minimum conformer and other low-energy isomers. The stability of different conformers is influenced by steric hindrance and electronic interactions, such as dipole alignment and potential intramolecular hydrogen bonds. It is expected that the lowest energy conformer would adopt a planar arrangement of the ester and sulfonyl groups relative to the benzene ring to maximize conjugation, with the ethyl group oriented to minimize steric clash.

Table 2: Illustrative Relative Energies of Conformers

| Conformer | Dihedral Angle (C-C-S-O) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 | 0° | 1.5 | Less Stable |

| 2 | 90° | 0.0 | Most Stable (Global Minimum) |

| 3 | 180° | 1.8 | Less Stable |

Note: Data is hypothetical, illustrating how computational analysis can distinguish the energetic favorability of different spatial arrangements.

Reaction Mechanism Elucidation

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the structures of transient species like transition states.

Key transformations for this compound include nucleophilic substitution at the sulfur center and reactions involving radical intermediates. smolecule.com Transition state (TS) analysis allows for the characterization of the highest energy point along the reaction coordinate. For instance, in a nucleophilic attack on the sulfur atom by a nucleophile (e.g., OH⁻), the transition state would feature a pentacoordinate sulfur center with partially formed and partially broken bonds. Computational analysis can determine the geometry, vibrational frequencies (where the TS is identified by a single imaginary frequency), and energy of this fleeting structure. acs.org Similarly, for radical addition reactions, the transition state for the addition of a fluorosulfonyl radical to an alkene can be modeled to understand the reaction's feasibility and stereoselectivity. smolecule.com

By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. The activation energy (ΔG‡) is the energy difference between the reactants and the transition state and is the primary determinant of the reaction rate. acs.org

For example, the hydrolysis of the fluorosulfonyl group is a critical reaction. Computational studies can compare different potential pathways, such as a direct Sₙ2-type attack versus a stepwise mechanism. The calculated activation energies would reveal which pathway is kinetically favored. A high activation energy would suggest the reaction is slow under given conditions, while a low barrier would indicate a facile transformation.

Table 3: Hypothetical Activation Energies for Nucleophilic Attack on Sulfur

| Reaction Pathway | Nucleophile | Activation Energy (ΔG‡) (kcal/mol) | Reaction Rate |

|---|---|---|---|

| Sₙ2-type Hydrolysis | H₂O | 28.5 | Slow |

| Base-catalyzed Hydrolysis | OH⁻ | 15.2 | Fast |

Note: These values are representative and serve to illustrate how activation energies can be used to compare the kinetics of different reaction pathways.

Spectroscopic Property Prediction

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that can aid in experimental characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are routinely used to predict NMR chemical shifts with a high degree of accuracy. For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR spectra would be of primary interest.

The prediction process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is often performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

NMR Calculation: Using the optimized geometry, the NMR isotropic shielding constants (σ) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is widely employed for this purpose.

Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable fluorine standard for ¹⁹F. The relationship is given by: δ = σ_ref - σ_sample.

For fluorinated aromatic compounds, specific scaling factors may be applied to improve the correlation between computed and experimental shifts. researchgate.net

Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum would be expected to show signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the fluoro, fluorosulfonyl, and ethyl ester groups.

Predicted ¹³C NMR Chemical Shifts: The carbon-13 NMR spectrum would display distinct signals for each carbon atom in the molecule, including the ethyl group carbons, the aromatic ring carbons, and the carbonyl carbon of the ester. The positions of the aromatic carbon signals would be significantly affected by the attached functional groups.

Predicted ¹⁹F NMR Chemical Shifts: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. Two distinct signals would be expected: one for the fluorine atom attached directly to the aromatic ring and another for the fluorine atom in the fluorosulfonyl group. The chemical shifts would be highly sensitive to the electronic environment.

Interactive Data Table: Predicted NMR Chemical Shifts (Illustrative)

| Atom Type | Predicted Chemical Shift (ppm) - Illustrative | Multiplicity |

| Aromatic CH | 7.5 - 8.5 | Multiplet |

| Ethyl -CH₂- | ~4.4 | Quartet |

| Ethyl -CH₃- | ~1.4 | Triplet |

| Aromatic C-F | 100 - 120 (relative to C₆F₆) | Singlet |

| -SO₂F | +50 to +70 (relative to CCl₃F) | Singlet |

Note: These are illustrative values based on general principles and data for similar compounds. Actual computational results would provide more precise predictions.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

The process involves:

Geometry Optimization: As with NMR predictions, the first step is to obtain the optimized molecular geometry.

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated. This results in a set of vibrational frequencies and their corresponding normal modes.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

Key Predicted Vibrational Frequencies:

C=O Stretch (Ester): A strong absorption band expected around 1720-1740 cm⁻¹.

S=O Stretch (Sulfonyl): Strong asymmetric and symmetric stretching bands, typically in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

C-F Stretch (Aromatic): A characteristic band in the fingerprint region, usually around 1200-1300 cm⁻¹.

S-F Stretch: A distinct vibrational mode associated with the sulfonyl fluoride (B91410) group.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H Stretches (Aromatic and Aliphatic): Bands appearing above 3000 cm⁻¹ (aromatic) and between 2850-3000 cm⁻¹ (aliphatic).

Interactive Data Table: Predicted Key Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) - Illustrative | Expected Intensity |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| S=O Asymmetric Stretch | 1350 - 1400 | Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| S=O Symmetric Stretch | 1150 - 1200 | Strong |

Ligand Design and Binding Interaction Studies

The presence of a reactive fluorosulfonyl group and other polar functionalities makes this compound a potential candidate for use as a covalent probe or a component in ligand design, particularly for targeting proteins with nucleophilic residues in their binding sites.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be used to screen for potential protein targets. The molecule would be docked into the binding sites of various proteins, and the resulting poses would be scored based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and binding energy. The fluorosulfonyl group could potentially form favorable interactions with polar residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, the conformational changes in the protein and ligand upon binding, and the detailed energetics of the interaction. For a compound like this, MD simulations would be crucial to assess whether the fluorosulfonyl group is positioned appropriately and for a sufficient duration to react with a nearby nucleophilic residue (e.g., serine, threonine, lysine (B10760008), or cysteine) to form a covalent bond.

Quantitative Structure-Activity Relationship (QSAR): While no specific QSAR models for this compound exist, one could be developed as part of a larger study on a series of related compounds. By synthesizing and testing a library of analogues with variations in the substituents on the aromatic ring, a QSAR model could be built to correlate specific molecular descriptors with biological activity or a particular property.

Key Molecular Descriptors for Modeling:

Electronic Descriptors: Hammett constants, partial atomic charges, dipole moment, and molecular electrostatic potential (MEP). The MEP would highlight the electrophilic nature of the sulfur atom in the fluorosulfonyl group, making it a likely site for nucleophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters).

Hydrophobic Descriptors: LogP (partition coefficient), which describes the molecule's lipophilicity.

These descriptors would be calculated for a series of molecules and then used in statistical methods (e.g., multiple linear regression, partial least squares) to build a predictive model. Such a model could guide the design of new compounds with enhanced reactivity or desired properties.

Strategic Applications of Ethyl 4 Fluoro 3 Fluorosulfonyl Benzoate in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

The reactivity of Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate makes it an important starting material for the synthesis of elaborate molecular architectures. Its utility stems from the ability to selectively address its functional groups to build complexity in a controlled manner.

Assembly of Functionalized Aromatic Systems

This compound serves as a key scaffold for creating highly substituted aromatic compounds. The aromatic ring is activated towards nucleophilic aromatic substitution (NAS) by the strongly electron-withdrawing fluorosulfonyl group. This allows the fluorine atom to be displaced by various nucleophiles, such as amines or alkoxides, introducing new functionalities onto the aromatic core.

Furthermore, the fluorosulfonyl group itself is a versatile handle. It can participate in cross-coupling reactions or be converted into other functional groups. For instance, palladium-catalyzed reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at the position of the fluorosulfonyl group. mdpi.com This dual reactivity enables a programmed, stepwise functionalization of the benzene (B151609) ring, which is a powerful strategy for assembling complex drug-like molecules and functional materials.

Precursor for Dyes and Optical Materials

Aryl sulfonyl compounds are foundational components in the synthesis of certain classes of dyes and materials with specific optical properties. The fluorosulfonyl group in this compound can be readily converted into sulfonamides or sulfonates. These resulting motifs are common in various dye structures, where they can act as auxochromes or modify the electronic properties of a chromophore. By reacting the fluorosulfonyl group with aromatic amines or phenols that are part of a larger conjugated system, complex dye molecules can be assembled. The stability of the resulting sulfonamide or sulfonate linkage is a key advantage in creating robust materials.

In the Synthesis of Intermediates for Specialized Chemicals

The compound is instrumental in preparing intermediates that are subsequently used to produce high-value, specialized chemicals for biotechnology and materials science.

Fluorosulfonylated Linkers for Bioconjugation (e.g., SuFEx tagging)

The fluorosulfonyl group is the cornerstone of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a powerful set of "click" reactions used for reliably connecting molecules. nih.govresearchgate.net this compound is an ideal precursor for creating bifunctional linkers used in bioconjugation. The fluorosulfonyl group (-SO2F) is relatively stable in aqueous environments but reacts selectively and efficiently with primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form highly stable sulfonamide bonds. mdpi.com

This process, often referred to as SuFEx tagging, allows for the precise attachment of probes, drugs, or other molecules to biological targets. The ethyl ester group on the molecule can be hydrolyzed to a carboxylic acid, providing a secondary handle for attachment to another molecule, thus completing the linker. The reliability and specificity of the SuFEx reaction have made aryl sulfonyl fluorides indispensable tools in chemical biology and drug discovery. jk-sci.comrsc.org

Interactive Table: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products |

| Fluorosulfonyl (-SO2F) | Sulfur(VI) Fluoride Exchange (SuFEx) | Sulfonamides, Sulfonates |

| Aromatic Fluorine (-F) | Nucleophilic Aromatic Substitution | Substituted anilines, Aryl ethers |

| Ethyl Ester (-COOEt) | Hydrolysis / Amidation | Carboxylic acids, Amides |

Precursors for Polymer Monomers or Specialty Materials

The reactivity of the fluorosulfonyl group also lends itself to polymer science. mdpi.com this compound can be modified to create monomers for the synthesis of advanced polymers. For example, the ester can be converted into other functional groups, such as an alcohol or an amine, which can then undergo polymerization.

Alternatively, the fluorosulfonyl group itself can be used as a reactive site for post-polymerization modification. A polymer chain containing pendant aryl fluorosulfonyl groups can be functionalized by reacting it with various nucleophiles via the SuFEx reaction. escholarship.org This allows for the synthesis of specialty polymers with tailored properties. For instance, fluorinated polymers containing sulfonyl fluoride groups have been synthesized for applications requiring highly functionalized surfaces. pdx.edu

Role in Methodology Development

The reliable and unique reactivity of aryl sulfonyl fluorides, exemplified by this compound, has been pivotal in the development of new synthetic methodologies. The popularization of SuFEx as a next-generation click chemistry is a prime example. eurekalert.org The discovery that the S-F bond, while stable, can be selectively activated has opened new avenues for creating molecular connections that were previously difficult to achieve. researchgate.net

Researchers have developed numerous protocols for the synthesis of aryl sulfonyl fluorides, highlighting their importance as synthetic targets. researchgate.netrsc.org These methods often focus on the direct introduction of the -SO2F group onto aromatic rings. mdpi.com The consistent and predictable reactivity of compounds like this compound allows chemists to use them as model systems to test and refine these new synthetic methods, further expanding the toolkit of modern organic chemistry. researchgate.net

Interactive Table: Examples of Structures Derived from Aryl Sulfonyl Fluoride Precursors

| Application Area | General Structure Example | Linkage Type |

| Bioconjugation | Protein-Linker-Drug | Sulfonamide (-SO2-NH-) |

| Dye Synthesis | Chromophore-SO2-N(R)-Aryl | Sulfonamide (-SO2-NR-) |

| Polymer Modification | Polymer-Backbone-Aryl-SO2-OR | Sulfonate (-SO2-O-) |

Exploration of Novel Catalytic Reactions Involving Fluorosulfonyl Substrates

The fluorosulfonyl group is a key functional moiety that has garnered significant interest in the field of catalysis, particularly in the realm of click chemistry, with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) reactions. While specific catalytic reactions involving this compound are not extensively documented, the reactivity of the fluorosulfonyl group allows for its participation in a variety of catalytic transformations. These transformations often leverage the group's ability to act as a stable yet reactive center for nucleophilic attack or as a precursor to highly reactive radical species.

One of the most promising areas of research is the use of fluorosulfonyl compounds in photoredox and transition-metal-catalyzed reactions. smolecule.com Under photoredox conditions, the fluorosulfonyl group can be involved in the generation of fluorosulfonyl radicals (FSO₂•). smolecule.com These radicals are highly reactive intermediates that can participate in a range of transformations, such as the fluorosulfonylation of alkenes. nih.gov This approach provides a direct and efficient method for the synthesis of vinyl sulfonyl fluorides, which are valuable building blocks in their own right. researchgate.net

The general mechanism for the photoredox-catalyzed radical fluorosulfonylation of olefins involves the excitation of a photocatalyst by light, which then reduces a fluorosulfonyl radical precursor to generate the FSO₂• radical. nih.gov This radical then adds to an alkene to form a carbon-centered radical, which can be further transformed to the final product. While fluorosulfonyl chloride is a common precursor, the development of bench-stable, redox-active reagents is an active area of research. nih.govresearchgate.net

Transition metal catalysis also offers a pathway to functionalize fluorosulfonyl-containing compounds. For instance, nickel-catalyzed direct fluorosulfonylation protocols have been developed, showcasing the potential for transition metals to mediate the formation and reaction of the fluorosulfonyl moiety. smolecule.com

Below is a representative table of conditions that could be explored for catalytic reactions involving fluorosulfonyl substrates like this compound, based on existing literature for similar compounds.

| Catalytic System | Reaction Type | Typical Substrate | Potential Product | Key Features |

| fac-[Ir(ppy)₃] / Blue LED | Photoredox Radical Addition | Styrenes, Alkenes | Alkenyl Sulfonyl Fluorides | Mild reaction conditions, good functional group tolerance. nih.gov |

| 4CzIPN / Blue LED | Photoredox Radical Addition | Electron-rich Olefins | β-O- or N-substituted Vinyl Sulfonyl Fluorides | Compatible with a wide range of functional groups. smolecule.com |

| NiCl₂·6H₂O / dtbbpy | Cross-coupling | Aryl Halides | Aryl Sulfonyl Fluorides | Direct fluorosulfonylation using SO₂ surrogate and F source. |

This table is illustrative of potential catalytic systems for fluorosulfonyl substrates based on current research trends.

Development of New Reagents and Reaction Conditions

The chemical reactivity of this compound makes it an attractive starting material for the development of new reagents and the optimization of reaction conditions. The fluorosulfonyl group is a versatile handle that can be transformed into a variety of other functional groups, allowing for the synthesis of novel building blocks.

The susceptibility of the sulfur-fluorine bond to nucleophilic attack allows for the derivatization of the fluorosulfonyl group. smolecule.com For example, reaction with amines can yield sulfonamides, while reaction with alcohols can produce sulfonate esters. These reactions can be facilitated by the use of appropriate catalysts or activating agents.

Furthermore, this compound can serve as a scaffold for the synthesis of more complex molecules. The presence of the ester and fluoro substituents on the benzene ring allows for further functionalization through reactions such as hydrolysis, amidation, or nucleophilic aromatic substitution.

Recent advancements in the field have focused on developing bench-stable and easy-to-handle fluorosulfonyl radical precursors. nih.gov While gaseous FSO₂Cl has been traditionally used, solid-state reagents are being designed for safer and more convenient radical fluorosulfonylation reactions. nih.govresearchgate.net this compound could potentially be a precursor for such novel reagents, where the benzoate (B1203000) moiety is modified to tune the reactivity and physical properties of the molecule.

The development of new reaction conditions is also a key area of exploration. For instance, the optimization of photocatalytic systems, including the choice of photocatalyst, solvent, and additives, can significantly impact the efficiency and selectivity of reactions involving fluorosulfonyl substrates. smolecule.com Studies have shown that parameters such as catalyst loading and the stoichiometry of reagents are crucial for maximizing product yields. smolecule.com

The following table outlines potential derivatizations of this compound to generate new reagents.

| Derivative | Synthetic Transformation | Potential Application |

| 4-Fluoro-3-(sulfamoyl)benzoic acid | Amination of the fluorosulfonyl group followed by ester hydrolysis | Building block for medicinal chemistry. |

| Ethyl 4-fluoro-3-(arylsulfonyl)benzoate | Substitution of the fluoride on the sulfonyl group with an aryl nucleophile | Precursor for polymers or materials with specific electronic properties. |

| [4-Fluoro-3-(fluorosulfonyl)phenyl]methanol | Reduction of the ester group | Intermediate for further elaboration into ligands or probes. |

This table illustrates the potential for developing new reagents from this compound.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of aryl sulfonyl fluorides has traditionally relied on methods that can involve harsh reagents and generate significant waste. Modern synthetic chemistry is increasingly driven by the principles of green chemistry, focusing on sustainability, efficiency, and safety. Future research on Ethyl 4-fluoro-3-(fluorosulfonyl)benzoate will undoubtedly prioritize the development of synthetic routes that align with these principles.

Key areas for development include:

One-Pot Syntheses: Moving away from multi-step procedures that require isolation and purification of intermediates can drastically improve efficiency and reduce solvent usage. One-pot methods, such as the conversion of thiols or disulfides directly to sulfonyl fluorides using green oxidants, are promising avenues. acs.orgsciencedaily.comasiaresearchnews.commiragenews.com